molecular formula C16H21BrN2O2 B13198602 tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13198602
M. Wt: 353.25 g/mol
InChI Key: HHVNKDLQLZAIQX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl ester group attached to a pyridine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes or receptors .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H21BrN2O2/c1-11-9-14(18-10-13(11)17)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8H2,1-4H3

InChI Key

HHVNKDLQLZAIQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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